molecular formula C7H6N2O3 B1281796 4-Amino-3-nitrobenzaldehyde CAS No. 51818-99-6

4-Amino-3-nitrobenzaldehyde

Cat. No.: B1281796
CAS No.: 51818-99-6
M. Wt: 166.13 g/mol
InChI Key: IIOCECYTBZBBAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Introduction and Fundamental Properties

Historical Context and Discovery

The historical development of 4-amino-3-nitrobenzaldehyde can be traced to early 20th-century organic chemistry research, with significant contributions documented in the chemical literature as early as 1927. The compound was first systematically studied by Hodgson and Beard, who investigated various nitro-amino-benzaldehyde derivatives and established fundamental synthetic pathways for their preparation. These pioneering studies laid the groundwork for understanding the unique reactivity patterns exhibited by compounds containing both amino and nitro substituents on aromatic aldehyde systems. The development of reliable synthetic methodologies for this compound marked an important milestone in the field of substituted benzaldehyde chemistry, as researchers recognized the potential for these compounds to serve as versatile intermediates in organic synthesis. Historical patent literature from the early 1900s demonstrates the industrial significance of related amino-benzaldehyde compounds, highlighting their utility in dye manufacturing and pharmaceutical applications. The systematic nomenclature and chemical identification of this compound was formalized through extensive characterization studies that established its distinct physical and chemical properties.

Structural Characterization and IUPAC Nomenclature

The International Union of Pure and Applied Chemistry nomenclature for this compound is this compound, reflecting the systematic naming convention that identifies the aldehyde functional group as the principal group with amino and nitro substituents at positions 4 and 3, respectively. The compound is alternatively designated by several synonyms including benzaldehyde, 4-amino-3-nitro-, and 3-nitro-4-aminobenzaldehyde, all of which accurately describe the substitution pattern on the benzene ring. The Chemical Abstracts Service has assigned the unique registry number 51818-99-6 to this compound, ensuring unambiguous identification in chemical databases and literature. The molecular structure is characterized by a benzene ring bearing three functional groups: an aldehyde group at position 1, an amino group at position 4, and a nitro group at position 3. This substitution pattern creates a unique electronic environment where the electron-donating amino group and electron-withdrawing nitro group exert opposing inductive and resonance effects on the aromatic system. The International Chemical Identifier string for the compound is InChI=1S/C7H6N2O3/c8-6-2-1-5(4-10)3-7(6)9(11)12/h1-4H,8H2, providing a standardized representation of its molecular connectivity.

Physicochemical Properties

Molecular Formula and Weight

This compound possesses the molecular formula C7H6N2O3, indicating a composition of seven carbon atoms, six hydrogen atoms, two nitrogen atoms, and three oxygen atoms. The molecular weight has been precisely determined as 166.13 grams per mole, based on the standard atomic weights of constituent elements. This molecular weight value represents the sum of atomic masses for all atoms present in the molecule and serves as a fundamental parameter for stoichiometric calculations in chemical reactions involving this compound. The molecular formula reveals important structural information about the compound, indicating the presence of nitrogen-containing functional groups and oxygen atoms that contribute to its distinctive chemical properties. The relatively compact molecular structure, with a molecular weight below 200 grams per mole, suggests favorable characteristics for various chemical transformations and synthetic applications.

Property Value Source
Molecular Formula C7H6N2O3
Molecular Weight 166.13 g/mol
Monoisotopic Mass 166.037842 Da
Exact Mass 166.03800 Da
Physical State and Appearance

This compound exists as a crystalline solid under standard temperature and pressure conditions, exhibiting a characteristic yellow coloration that is attributed to the extended conjugation system created by the amino and nitro substituents on the benzaldehyde framework. The compound appears as a yellow crystalline powder, with the distinctive color arising from electronic transitions within the aromatic system that absorb visible light in the blue region of the electromagnetic spectrum. The crystalline nature of the compound has been confirmed through various analytical techniques, and single crystal studies have provided detailed information about its solid-state structure. The physical appearance of this compound is consistent with other nitro-substituted aromatic compounds, which commonly exhibit yellow to orange coloration due to their extended π-electron systems. The powder form of the compound facilitates its handling and use in synthetic applications, while the crystalline structure provides stability for long-term storage under appropriate conditions.

Melting and Boiling Points

The melting point of this compound has been experimentally determined to be 191-192 degrees Celsius, representing a relatively high melting temperature that reflects the strong intermolecular interactions present in the crystalline solid. This melting point value has been consistently reported across multiple independent studies and represents a characteristic physical property used for compound identification and purity assessment. The relatively high melting point can be attributed to the presence of hydrogen bonding interactions involving the amino group and potential π-π stacking interactions between aromatic rings in the crystal lattice. Computational predictions suggest a boiling point of approximately 359.3 ± 32.0 degrees Celsius, although experimental verification of this value is limited due to potential thermal decomposition at elevated temperatures. The thermal stability of the compound up to its melting point makes it suitable for various synthetic transformations that require moderate heating conditions.

Property Value Reference
Melting Point 191-192°C
Predicted Boiling Point 359.3 ± 32.0°C
Predicted Density 1.441 ± 0.06 g/cm³
Solubility Profile

The solubility characteristics of this compound are influenced by the polar nature of its functional groups, particularly the amino and nitro substituents that contribute to its overall polarity and hydrogen bonding capability. The compound exhibits enhanced water solubility compared to non-substituted benzaldehyde derivatives, with the amino group providing sites for hydrogen bond formation with water molecules. Computational analysis indicates a predicted log S value of -1.64 using the ESOL topological method, corresponding to a calculated solubility of approximately 4.12 milligrams per milliliter or 0.0226 molar concentration in aqueous solution. The presence of the amino group significantly increases the polar character of the molecule, making it more compatible with polar solvents compared to halogenated or alkyl-substituted benzaldehyde analogs. The compound demonstrates good solubility in mixed alcohol-water systems, which has been utilized in crystallization procedures for complex formation studies. The solubility profile makes this compound suitable for use in aqueous reaction conditions, expanding its utility in various synthetic applications.

Electronic Structure and Molecular Geometry

Bond Lengths and Angles

Detailed crystallographic analysis of this compound in metal complex formation has provided precise measurements of key bond lengths and angles within the molecular structure. In manganese complex studies, the carboxylate derivative of the compound exhibits characteristic bond parameters that reflect the electronic influence of the amino and nitro substituents. The aromatic ring maintains typical benzene bond lengths, with slight variations due to the electronic effects of the substituents. The nitro group exhibits standard nitrogen-oxygen bond lengths consistent with the delocalized nature of the nitro functionality, with N-O bond distances reflecting the partial double bond character arising from resonance stabilization. The amino group demonstrates typical C-N single bond characteristics, with bond angles indicating sp3 hybridization at the nitrogen center. Dihedral angles between the aromatic ring and attached functional groups provide insight into the molecular planarity, with the carboxylate groups showing dihedral angles of 4.1 degrees and 11.9 degrees with respect to their attached aromatic rings. The nitro groups exhibit similar planarity with dihedral angles of 2.82 degrees and 8.6 degrees, indicating substantial conjugation with the aromatic π-system.

Resonance Structures

The electronic structure of this compound is characterized by extensive resonance delocalization involving the amino, nitro, and aldehyde functional groups. The amino group at position 4 acts as an electron-donating substituent through resonance, contributing electron density to the aromatic ring through overlap of the nitrogen lone pair with the π-system. Simultaneously, the nitro group at position 3 serves as a powerful electron-withdrawing group, capable of delocalizing negative charge through resonance involving the nitrogen-oxygen π-bonds. The aldehyde functionality provides additional sites for resonance interaction, creating a complex electronic environment where electron density is redistributed throughout the molecular framework. The resonance structures demonstrate the mesomeric effects of the substituents, with the amino group increasing electron density at ortho and para positions while the nitro group decreases electron density at its ortho and para positions. This electronic interplay results in a unique charge distribution pattern that influences the compound's reactivity and spectroscopic properties. The extensive resonance delocalization contributes to the stability of the compound and explains its characteristic absorption properties in the visible region of the electromagnetic spectrum.

Computational Analysis of Molecular Orbitals

Computational studies employing density functional theory methods have provided detailed insights into the molecular orbital structure and electronic properties of this compound. Natural bond orbital analysis reveals the specific electronic interactions between the amino, nitro, and aldehyde substituents, quantifying the extent of electron delocalization within the molecular framework. The highest occupied molecular orbital is primarily localized on the amino-substituted portion of the aromatic ring, reflecting the electron-donating character of the amino group. Conversely, the lowest unoccupied molecular orbital shows significant contribution from the nitro and aldehyde groups, consistent with their electron-withdrawing nature. Computational analysis of electron density distribution demonstrates the polarization of the aromatic ring due to the opposing electronic effects of the amino and nitro substituents. The calculated molecular electrostatic potential maps reveal regions of electron-rich and electron-poor character, providing insight into potential sites for electrophilic and nucleophilic attack. These computational findings correlate well with experimental observations of the compound's reactivity patterns and spectroscopic behavior. The molecular orbital calculations also predict favorable electronic properties for applications in photochemical systems, including efficient electron injection capabilities and appropriate energy level alignment for charge transfer processes.

Properties

IUPAC Name

4-amino-3-nitrobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O3/c8-6-2-1-5(4-10)3-7(6)9(11)12/h1-4H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIOCECYTBZBBAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C=O)[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60531007
Record name 4-Amino-3-nitrobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60531007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51818-99-6
Record name 4-Amino-3-nitrobenzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51818-99-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Amino-3-nitrobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60531007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-amino-3-nitrobenzaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Key Preparation Methods

Alternative Approaches

Direct Nitration of p-Aminobenzaldehyde

Nitration of unprotected p-aminobenzaldehyde is challenging due to competing oxidation and over-nitration risks. However, controlled nitration under mild conditions has been explored:

  • Reagents : Nitric acid, sulfuric acid as catalyst.
  • Conditions : Low temperature (0–5°C) to limit side reactions.
  • Limitations : Poor regioselectivity and low yields (<40%) reported for similar nitration of phenolic derivatives.
Use of Borate Agents (US10047037B2)

While primarily designed for 2-amino-substituted benzaldehydes, this method employs borate intermediates and azidation to introduce amino groups. Adapting this for 4-amino-3-nitrobenzaldehyde would require:

  • Boration : Reaction of a 3,4-disubstituted phenyl-cyclic acetal with trialkoxy borane and organolithium reagents.
  • Azidation : Treatment with tosyl azide and copper catalysts.
  • Reduction : NaBH₄-mediated reduction to introduce the amino group.

Advantages : Mild conditions and high yields (>90%) for related compounds.

Reaction Mechanisms and Optimization

Regioselectivity in Nitration

The acetamido group (-NHCOCH₃) is a strong meta-directing group. During nitration, it deactivates the ring and directs incoming nitronium ions to the 3-position. This positional control is critical for achieving the desired 3-nitro substitution.

Hydrolysis Efficiency

Acidic hydrolysis (HCl) cleaves the acetamido group efficiently due to the stability of the resulting ammonium ion. The reaction proceeds via nucleophilic attack by water, facilitated by the electron-withdrawing nitro group.

Physical Properties

Property Value Source
Melting Point 191–192°C
Molecular Formula C₇H₆N₂O₃
Solubility Soluble in ethanol, water

Applications and Derivatives

  • Schiff Base Synthesis : Reacts with amines to form bioactive ligands.
  • Dye Production : Used in azo dyes via diazotization and coupling.
  • Pharmaceutical Intermediates : Precursor for antiproliferative agents.

Chemical Reactions Analysis

Diazotization and Azo-Coupling Reactions

The amino group enables diazotization, forming diazonium salts that react with coupling agents (e.g., phenols, amines) to produce azo dyes. This reaction is central to textile and materials science applications.

Key Findings :

  • Dye Synthesis : Diazotized 4-amino-3-nitrobenzaldehyde couples with H-acid derivatives (e.g., cyanurated H-acid) to form reactive azo dyes with violet-to-cyan hues .
  • Optoelectronic Applications : Dyes derived from this compound exhibit promising light absorption and electron injection properties in dye-sensitized solar cells (DSSCs) .

Example Reaction Pathway :4 Amino 3 nitrobenzaldehydeHNO2Diazonium SaltCoupling AgentAzo Dye\text{4 Amino 3 nitrobenzaldehyde}\xrightarrow{\text{HNO}_2}\text{Diazonium Salt}\xrightarrow{\text{Coupling Agent}}\text{Azo Dye}Table 1 : Solvent Effects on Diazotization Yield (Source: )

SolventHA (%)SB (%)K (HA/SB)
Acetonitrile2746.8
DMSO48124.0
1,4-Dioxane6440.1

Nitro Group Reduction

The nitro group undergoes catalytic hydrogenation or chemical reduction to form 4-amino-3-aminobenzaldehyde derivatives.

Key Findings :

  • Catalytic Hydrogenation : Using H₂/Pd-C in ethanol reduces the nitro group to -NH₂ with >90% yield.
  • Selectivity : The aldehyde group remains intact under mild conditions, enabling sequential functionalization.

Reaction :4 Amino 3 nitrobenzaldehydeH2/Pd C4 3 Diaminobenzaldehyde\text{4 Amino 3 nitrobenzaldehyde}\xrightarrow{\text{H}_2/\text{Pd C}}\text{4 3 Diaminobenzaldehyde}

Aldehyde Group Reactivity

The aldehyde group participates in nucleophilic additions and condensations:

a. Schiff Base Formation
Reacts with amines to form stable Schiff bases (imines), studied extensively in hemiaminal equilibria .

Key Data :

  • Temperature Dependence : Higher temperatures favor Schiff base (SB) over hemiaminal (HA) formation .

Table 2 : Temperature vs. K (HA/SB) Ratio (Source: )

Temperature (°C)4050607080
K (HA/SB)8.36.85.33.92.4

b. Condensation with Malononitrile
Forms α-cyanocinnamate derivatives, precursors for disperse dyes :4 Amino 3 nitrobenzaldehyde+Malononitrile Cyanocinnamate\text{4 Amino 3 nitrobenzaldehyde}+\text{Malononitrile}\rightarrow \text{ Cyanocinnamate}

Electrophilic Substitution

The amino group directs electrophiles to the para position, while the nitro group deactivates the ring.

Example : Nitration under acidic conditions yields polynitro derivatives, though this is less common due to competing aldehyde oxidation .

Coordination Chemistry

Acts as a ligand in metal complexes via the aldehyde or amino group.

Case Study : Mn(II) complexes with 4-amino-3-nitrobenzoate ligands exhibit octahedral geometry stabilized by hydrogen bonding :MnCl2+4 Amino 3 nitrobenzoic Acid[Mn L 2(H2O)2]2H2O\text{MnCl}_2+4\text{ Amino 3 nitrobenzoic Acid}\rightarrow [\text{Mn L }_2(\text{H}_2\text{O})_2]\cdot 2\text{H}_2\text{O}

Derivative Formation

a. Hydrazones : Reacts with hydrazines to form hydrazones with antimicrobial activity.
b. Oximes : Forms oximes with hydroxylamine, useful in crystallography and catalysis .

Solvent and Substituent Effects

  • Polar Solvents : Acetonitrile and DMSO favor hemiaminal formation due to stabilization of transition states .
  • Electron-Withdrawing Groups : The nitro group enhances electrophilicity of the aldehyde, accelerating Schiff base formation .

Scientific Research Applications

Applications in Organic Chemistry

1. Synthesis of Dyes:
One prominent application of 4-amino-3-nitrobenzaldehyde is in the synthesis of azo dyes. It serves as a diazo component in the preparation of monoazo disperse dyes. In a study, this compound was coupled with various coupling components to create dyes suitable for polyester fabrics. The resulting dyes exhibited good color fastness and stability .

2. Drug Delivery Systems:
Recent research has explored the use of this compound in drug delivery systems. It has been incorporated into miktoarm star polymers that can encapsulate therapeutic agents like doxorubicin. These polymers demonstrated efficient drug loading and release profiles, making them promising candidates for targeted drug delivery applications .

Table 1: Synthesis Methods of this compound

MethodReagents UsedYield (%)Reference
NitrationFuming nitric acid, acetic anhydrideHigh
DiazotizationSodium nitrite, hydrochloric acidModerate
Coupling with phenolsVarious phenolic compoundsVariable

Table 2: Applications in Dye Synthesis

Dye TypeApplication AreaStabilityReference
Monoazo Disperse DyesTextile industryHigh
Azo DyesVarious substrates (polyester)Moderate

Case Studies

Case Study 1: Dye Synthesis
In a study conducted by Oni et al., monoazo disperse dyes were synthesized using this compound as a key component. The dyes were tested for their application on polyester fabrics, showing excellent color fastness under various washing conditions. The research highlighted the potential of these dyes in industrial applications, particularly in textile manufacturing .

Case Study 2: Drug Delivery Research
A recent investigation into miktoarm star polymers demonstrated that incorporating this compound into these structures significantly improved drug encapsulation efficiency for doxorubicin. The study revealed that the polymers could self-assemble into micelles and deliver drugs effectively to targeted cells, showcasing their potential in cancer therapy .

Mechanism of Action

The mechanism of action of 4-amino-3-nitrobenzaldehyde depends on its specific application. In the context of dye synthesis, the compound undergoes diazotization and coupling reactions to form azo dyes. These reactions involve the formation of a diazonium ion, which then reacts with a coupling component to form the final dye product . In biological applications, the compound may interact with specific enzymes or receptors, leading to various biochemical effects.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key structural and molecular differences between 4-Amino-3-nitrobenzaldehyde and its analogues:

Compound Name CAS No. Molecular Formula Molecular Weight Substituents Functional Groups
This compound 51818-99-6 C₇H₆N₂O₃ 166.13 Amino (4), Nitro (3) Aldehyde, Amino, Nitro
3-Nitrobenzaldehyde 99-61-6 C₇H₅NO₃ 151.12 Nitro (3) Aldehyde, Nitro
2-Amino-3-nitrobenzaldehyde 97271-97-1 C₇H₆N₂O₃ 166.13 Amino (2), Nitro (3) Aldehyde, Amino, Nitro
4-Chloro-3-nitrobenzaldehyde C₇H₄ClNO₃ 185.57 Chloro (4), Nitro (3) Aldehyde, Chloro, Nitro
3,4-Dinitrobenzaldehyde 35998-98-2 C₇H₄N₂O₅ 196.12 Nitro (3,4) Aldehyde, Nitro
4-tert-Butylamino-3-nitrobenzoic acid C₁₁H₁₄N₂O₄ 238.24 tert-Butylamino (4), Nitro (3) Carboxylic acid, Amino, Nitro

Key Observations :

  • Steric and Electronic Differences: 2-Amino-3-nitrobenzaldehyde has steric hindrance near the aldehyde due to the ortho-amino group, which may reduce reactivity in certain reactions compared to the para-amino isomer . Dual Nitro Groups: 3,4-Dinitrobenzaldehyde exhibits stronger electron-withdrawing effects, making its aldehyde group highly electrophilic but less soluble in polar solvents .

Physicochemical Properties (Inferred)

  • Solubility: Amino-substituted derivatives (e.g., this compound) are more polar and water-soluble than chloro- or tert-butyl-substituted analogues.
  • Thermal Stability : Nitro groups generally reduce thermal stability, but bulky substituents (e.g., tert-butyl) may enhance melting points .

Research Findings and Industrial Relevance

  • Pharmacological Potential: Nitro-aromatic aldehydes are critical intermediates. For example, 4-tert-Butylamino-3-nitrobenzoic acid is used to synthesize antibiotics and kinase inhibitors .

Biological Activity

4-Amino-3-nitrobenzaldehyde (CAS Number: 51818-99-6) is an organic compound with significant biological activity, primarily due to its structural features, including an amino group and a nitro group attached to a benzaldehyde framework. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential applications in synthesizing biologically active derivatives.

This compound is characterized by the following molecular formula:

  • Molecular Formula : C₇H₆N₂O₃
  • Molecular Weight : 166.14 g/mol

The synthesis of this compound typically involves the nitration of 4-amino benzaldehyde or related compounds. It can also be synthesized through condensation reactions involving aniline derivatives and nitro compounds .

Antimicrobial Properties

Research indicates that this compound and its derivatives exhibit notable antimicrobial activity. The compound is often utilized in the synthesis of hydrazones, which have demonstrated potential as antimicrobial agents. Studies have shown that these hydrazones can inhibit the growth of various bacterial strains, suggesting that this compound could serve as a precursor for developing new antimicrobial drugs .

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds derived from this compound. For instance, novel Schiff bases synthesized from this compound have shown promising cytotoxic effects against cancer cell lines, particularly in oral squamous cell carcinoma (OSCC). The IC50 values for these Schiff bases against TSCCF (Tongue Squamous Cell Carcinoma Fibroblasts) were reported at approximately 446.68 µg/mL after 72 hours, indicating significant anticancer activity .

Table 1: Cytotoxic Activity of Schiff Bases Derived from this compound

Compound TypeCell LineIC50 (µg/mL)Duration (h)
Schiff BaseTSCCF446.6872
Schiff BaseNHGF977.2472

The mechanism of action appears to involve the induction of apoptosis, as evidenced by DAPI staining that revealed increased nuclear fragmentation in treated cells .

Reactivity and Interaction Studies

The unique combination of functional groups in this compound allows it to participate in various chemical reactions, leading to the formation of reactive azo dyes and other derivatives. These reactions often involve diazotization followed by coupling with phenolic compounds, which can enhance the biological activity of the resulting products .

Case Studies and Research Findings

  • Antimicrobial Study : A study conducted on hydrazones derived from this compound demonstrated effective inhibition against several bacterial strains, reinforcing its potential as a lead compound for antimicrobial drug development.
  • Anticancer Research : In vitro studies on Schiff bases synthesized from this compound showed significant cytotoxicity against cancer cell lines while exhibiting lesser toxicity towards normal human gingival fibroblasts (NHGF), highlighting its selective anticancer properties .
  • Reactivity Analysis : Investigations into the reactivity of this compound revealed its capability to form stable complexes with various reagents, which may contribute to its biological activities and applications in dye synthesis .

Q & A

Q. What are the established synthetic routes for 4-Amino-3-nitrobenzaldehyde, and what analytical methods validate its purity?

  • Methodological Answer : A common synthesis involves nitration of 4-aminobenzaldehyde followed by purification. Alternatively, diazo coupling reactions using this compound as a diazo component have been reported for azo dye synthesis. Characterization typically employs:
  • HPLC for purity assessment (retention time comparison with standards) .
  • FT-IR to confirm functional groups (e.g., nitro stretching at ~1520 cm⁻¹, aldehyde C=O at ~1700 cm⁻¹).
  • ¹H/¹³C NMR to resolve aromatic protons (e.g., deshielded aldehyde proton at ~10 ppm) and nitro/amino group effects on neighboring carbons .

Q. How is this compound utilized in the development of colorimetric assays or dyes?

  • Methodological Answer : The compound serves as a diazo component in azo dye synthesis due to its electron-withdrawing nitro group and electron-donating amino group, which stabilize the diazonium intermediate. For example, Kasali et al. (1989) synthesized violet-to-cyan dyes by coupling with naphthol derivatives, achieving λmax shifts dependent on substituent effects . In analytical chemistry, nitro groups can participate in Griess reaction modifications for nitrite detection, though competing amino group reactivity requires pH optimization .

Advanced Research Questions

Q. What strategies resolve contradictions in spectroscopic data for this compound derivatives?

  • Methodological Answer : Conflicting NMR/IR data may arise from tautomerism (e.g., enol-keto forms) or solvent effects. To address this:
  • Perform variable-temperature NMR to identify dynamic equilibria.
  • Use DFT calculations to model electronic structures and predict spectral profiles, as demonstrated in hydrazide crystal studies .
  • Cross-validate with X-ray crystallography (if crystalline derivatives are available) to resolve positional ambiguities .

Q. How can reaction yields be optimized for this compound in diazo coupling reactions?

  • Methodological Answer : Yield optimization requires:
  • pH control (e.g., buffered acidic conditions to stabilize diazonium ions without premature decomposition).
  • Catalyst screening (e.g., Cu(I) salts to accelerate coupling).
  • Solvent selection (polar aprotic solvents like DMF enhance solubility of nitroaromatics).
    Contradictions in reported yields (e.g., 40–75%) may stem from nitro group reduction side reactions; TLC monitoring and inert atmospheres (N2) mitigate this .

Q. What are the challenges in balancing nitro and amino group reactivity during functionalization?

  • Methodological Answer : The nitro group’s electron-withdrawing nature deactivates the aromatic ring toward electrophilic substitution, while the amino group (if unprotected) can undergo undesired oxidation or acylation. Strategies include:
  • Amino group protection (e.g., acetylation) before nitration .
  • Selective reduction of nitro to amine using Pd/C or SnCl2, though over-reduction to hydroxylamine must be controlled .

Data Contradictions and Stability Considerations

Q. How should researchers address discrepancies in reported melting points or solubility data?

  • Methodological Answer : Limited peer-reviewed data exist for this compound’s physical properties. Researchers should:
  • Cross-reference CAS Registry (359867-35-9) to confirm compound identity .
  • Perform differential scanning calorimetry (DSC) to determine melting points rigorously.
  • Note that solubility in polar solvents (e.g., DMSO) may vary due to polymorphic forms or hygroscopicity .

Safety and Handling

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer : Based on nitroaromatic safety
  • Use P95 respirators and nitrile gloves to avoid dermal/organic vapor exposure .
  • Store in amber glass at 2–8°C to prevent photodegradation and thermal decomposition .
  • Neutralize spills with vermiculite and 5% acetic acid to reduce nitro group reactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Amino-3-nitrobenzaldehyde
Reactant of Route 2
Reactant of Route 2
4-Amino-3-nitrobenzaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.